5-(2,5-Dimethoxyphenyl)-3-hydroxypyridine, 95%
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Description
Synthesis Analysis
The synthesis of compounds similar to 5-(2,5-Dimethoxyphenyl)-3-hydroxypyridine has been reported in the literature. For instance, a method for preparing 2,5-dimethoxy phenylethylamine involves a sequence of reactions starting from 1,4-dimethoxy benzene and chloracetyl chloride . Another study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .Mechanism of Action
Target of Action
Structurally related compounds such as 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and amphetamines have been found to bind with moderate to high affinities to the 5-ht2a receptor . These compounds prefer the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it’s known to play a key role in the function and effects of many psychedelic substances .
Mode of Action
Related compounds have been found to activate the 5-ht2a receptor as partial or full agonists . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the activation of the 5-HT2A receptor can lead to various downstream effects, including the psychedelic effects often associated with these types of compounds .
Biochemical Pathways
These pathways can lead to changes in cell function and behavior, contributing to the compound’s overall effects .
Pharmacokinetics
Related compounds have been found to be extensively metabolized in human hepatocytes, indicating that they may have similar adme properties .
Result of Action
The activation of the 5-ht2a receptor by related compounds can lead to various downstream effects, including changes in cell function and behavior . These effects can contribute to the compound’s overall effects, including its potential psychedelic effects .
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-11-3-4-13(17-2)12(6-11)9-5-10(15)8-14-7-9/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKWKCMRLUYCDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682949 |
Source
|
Record name | 5-(2,5-Dimethoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258627-84-7 |
Source
|
Record name | 5-(2,5-Dimethoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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